

An In-depth Technical Guide to the Synthesis of Dehydroxy Mirabegron

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Compound of Interest

Compound Name: *Dehydroxy mirabegron*

CAS No.: 1581284-82-3

Cat. No.: B580079

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Abstract

Mirabegron is a potent and selective β_3 -adrenoceptor agonist utilized for the treatment of overactive bladder (OAB).[1] During its synthesis and storage, various related substances and impurities can form. One such critical process-related impurity is **dehydroxy mirabegron**, formally named 2-(2-aminothiazol-4-yl)-N-{4-[2-(phenylethylamino)ethyl]phenyl}acetamide.[2] The absence of the benzylic hydroxyl group in this analogue significantly alters its pharmacological profile and necessitates strict control of its levels in the final active pharmaceutical ingredient (API). The synthesis of **dehydroxy mirabegron** as a pure reference standard is therefore essential for the development of accurate analytical methods for impurity profiling, quality control, and regulatory compliance in the manufacturing of Mirabegron.[2][3] This guide provides a comprehensive overview of a robust synthetic pathway for **dehydroxy mirabegron**, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Retrosynthetic Analysis and Strategic Approach

The synthesis of **dehydroxy mirabegron** is logically approached by adapting established routes for Mirabegron itself. The core structural difference is the replacement of the (R)-2-hydroxy-2-phenylethylamino side chain with a simpler phenylethylamino moiety. Our retrosynthetic strategy disconnects the final molecule at the amide bond, a reliable and high-yielding transformation. This leads to two key precursors: 2-aminothiazole-4-acetic acid and a novel diamine intermediate, 4-[2-(phenylethylamino)ethyl]aniline. The latter can be constructed through the reductive amination or alkylation of a protected aniline precursor.

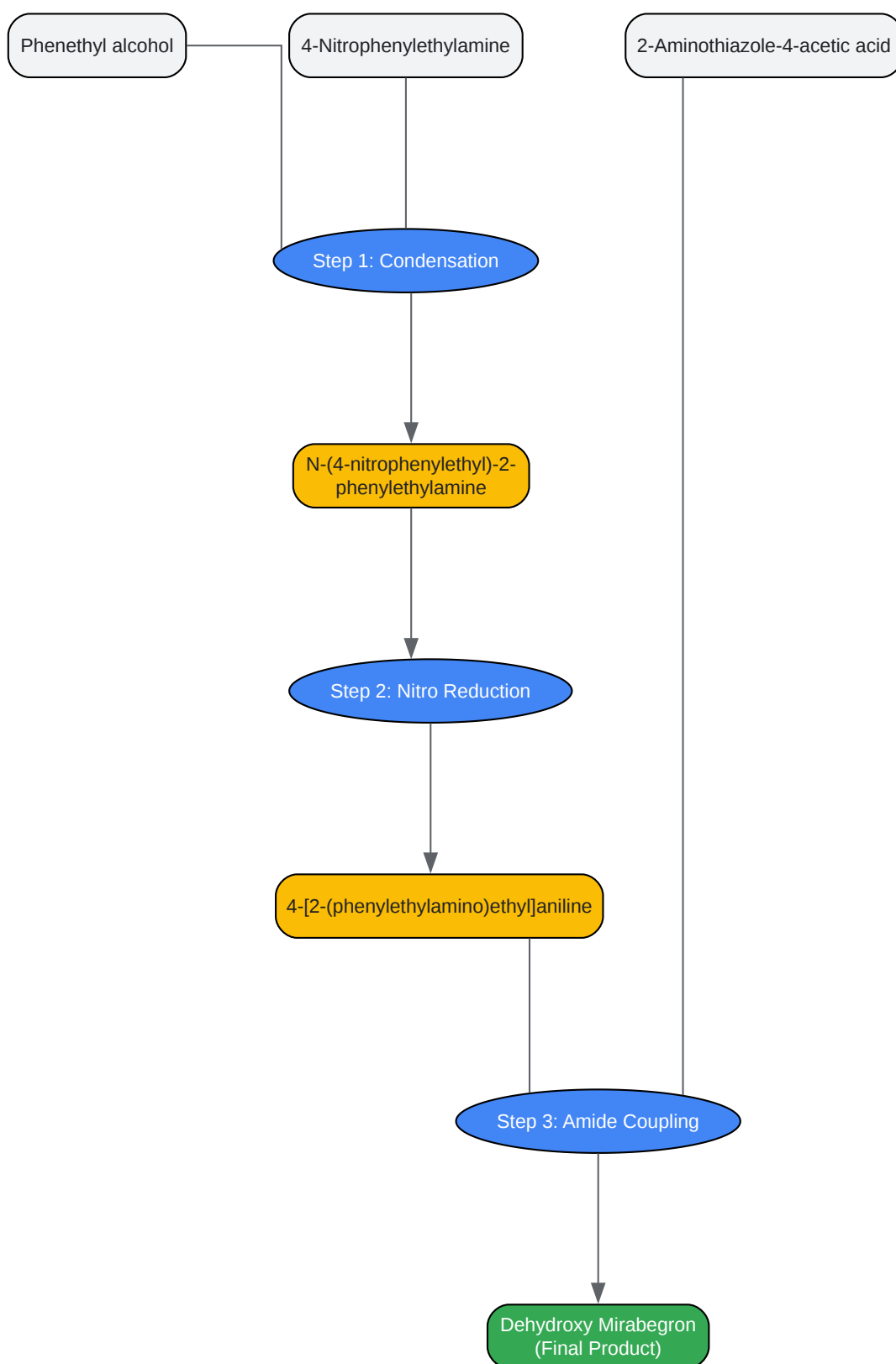
The chosen forward synthesis, detailed herein, is a three-step sequence designed for efficiency and control, leveraging commercially available starting materials. The pathway is as follows:

- Formation of an N-alkylated Nitroaromatic Intermediate: Synthesis of N-(4-nitrophenylethyl)-2-phenylethylamine via condensation.
- Reduction of the Nitro Group: Catalytic hydrogenation to form the key diamine precursor, 4-[2-(phenylethylamino)ethyl]aniline.
- Final Amide Coupling: Condensation of the diamine with 2-aminothiazole-4-acetic acid to yield the target **dehydroxy mirabegron**.

This approach is validated by similar strategies outlined in patent literature for Mirabegron and its related substances.[2]

Synthesis Pathway Visualization

The overall workflow for the synthesis of **dehydroxy mirabegron** is illustrated below.



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Figure 1: High-level workflow for the synthesis of **Dehydroxy Mirabegron**.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of N-(4-nitrophenylethyl)-2-phenylethylamine

The initial step involves the coupling of a phenethyl moiety with 4-nitrophenylethylamine. A direct alkylation can be challenging and may lead to over-alkylation. A more controlled and reliable method involves converting the hydroxyl group of phenethyl alcohol into a better leaving group, such as a sulfonate ester (mesylate or tosylate), followed by nucleophilic substitution by 4-nitrophenylethylamine.^[2]

- **Causality of Experimental Choice:** The conversion to a sulfonate ester is a classic and highly efficient method for transforming a poor leaving group (-OH) into an excellent one (-OMs or -OTs). This facilitates a clean SN2 reaction with the amine nucleophile. The use of a base like triethylamine (TEA) or pyridine is crucial to neutralize the sulfonic acid generated in situ, preventing protonation of the starting amine.

Step 2: Reduction of N-(4-nitrophenylethyl)-2-phenylethylamine

This step is a critical transformation to unmask the aniline functionality required for the final coupling. The aromatic nitro group is selectively reduced to a primary amine.

- **Causality of Experimental Choice:** Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas) is the preferred industrial method for this transformation.^[2] It is highly efficient, selective for the nitro group, and the catalyst can be easily removed by filtration. The reaction proceeds cleanly with minimal side products, leading to high yields of the desired aniline intermediate, 4-[2-(phenylethylamino)ethyl]aniline.

Step 3: Amide Coupling to Yield Dehydroxy Mirabegron

The final step is the formation of the amide bond between the newly formed 4-[2-(phenylethylamino)ethyl]aniline and 2-aminothiazole-4-acetic acid. This reaction is facilitated by a peptide coupling agent.

- Causality of Experimental Choice: Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), are widely used for their effectiveness in promoting amide bond formation.[4] EDC activates the carboxylic acid group of 2-aminothiazole-4-acetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary aniline nitrogen of the diamine precursor to form the stable amide bond, yielding **dehydroxy mirabegron**. The reaction is often performed in an aqueous or mixed aqueous/organic solvent system.[4]

Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of N-(4-nitrophenylethyl)-2-phenylethylamine (INT1)

- Esterification: To a solution of phenethyl alcohol (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.5 eq).
- Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 2 hours until TLC analysis confirms the complete consumption of phenethyl alcohol.
- Condensation: In a separate flask, dissolve 4-nitrophenylethylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dimethylformamide (DMF, 8 vol).
- Add the previously prepared phenethyl mesylate solution to this flask.
- Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.[2]
- Work-up: Cool the mixture to room temperature and pour it into ice water.
- Extract the aqueous layer with ethyl acetate (3 x 10 vol).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 4.2: Synthesis of 4-[2-(phenylethylamino)ethyl]aniline (INT2)

- Dissolve N-(4-nitrophenylethyl)-2-phenylethylamine (1.0 eq) in methanol (15 vol).
- Carefully add 10% Palladium on carbon (Pd/C) catalyst (5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4-6 hours.
- Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
- Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Wash the Celite® pad with additional methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which is often used in the next step without further purification.[2]

Protocol 4.3: Synthesis of Dehydroxy Mirabegron (Final Product)

- To a mixture of 2-aminothiazole-4-acetic acid (1.1 eq) and 4-[2-(phenylethylamino)ethyl]aniline (1.0 eq) in a mixture of water and n-butanol, add concentrated hydrochloric acid (1.0 eq).[4]
- Cool the mixture to 15-25 °C.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, maintaining the temperature.[4]

- Stir the reaction for 2-4 hours at room temperature.
- Work-up: Upon reaction completion, add n-butanol and an aqueous ammonia solution to basify the mixture to pH 9-10.[4]
- Separate the organic layer. Wash successively with dilute aqueous ammonia and water.
- Concentrate the organic layer under vacuum.
- Recrystallize the resulting solid from a suitable solvent system (e.g., toluene/isopropanol) to afford pure **dehydroxy mirabegron**.[\[4\]](#)

Data and Characterization Summary

The synthesized compound should be rigorously characterized to confirm its identity and purity.

Parameter	Step 1 Intermediate	Step 2 Intermediate	Final Product (Dehydroxy Mirabegron)
IUPAC Name	N-(4-nitrophenylethyl)-2-phenylethylamine	4-[2-(phenylethylamino)ethyl]aniline	2-(2-aminothiazol-4-yl)-N-{4-[2-(phenylethylamino)ethyl]phenyl}acetamide
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₂	C ₁₆ H ₂₀ N ₂	C ₂₁ H ₂₄ N ₄ OS
Molecular Weight	270.33 g/mol	240.35 g/mol	396.51 g/mol
Typical Yield	75-85%	90-98%	80-90%
Purity (HPLC)	>98%	>97%	>99.5%
Appearance	Yellowish Oil/Solid	Brownish Oil	Off-white to white solid

Characterization Techniques:

- ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of the benzylic proton/carbon signal characteristic of Mirabegron.

- Mass Spectrometry (MS): To verify the molecular weight of the final product (m/z $[M+H]^+ \approx 397.17$).
- High-Performance Liquid Chromatography (HPLC): To determine purity and establish a reference retention time relative to Mirabegron.

Conclusion

The controlled synthesis of **dehydroxy mirabegron** is a critical activity in the pharmaceutical development of Mirabegron. The three-step pathway described in this guide provides a reliable and scalable method for producing this important impurity standard. By employing well-understood chemical transformations—sulfonate ester formation, catalytic hydrogenation, and EDC-mediated amide coupling—researchers can obtain high-purity material essential for analytical method validation and ensuring the quality and safety of the final drug product.

References

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